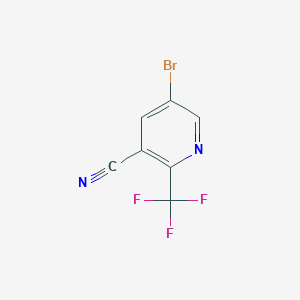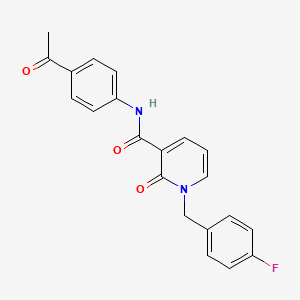
1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a synthetic organic compound characterized by the presence of difluorophenyl and thiophene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea typically involves the following steps:
Formation of the Urea Core: The urea core is formed by reacting an appropriate amine with an isocyanate. In this case, 2,6-difluoroaniline can be reacted with an isocyanate derivative to form the urea linkage.
Introduction of the Thiophene Groups: The thiophene groups are introduced through a series of coupling reactions. For example, a thiophene-2-carboxylic acid derivative can be coupled with a thiophene-3-carbonyl chloride in the presence of a base to form the desired thiophene structure.
Final Assembly: The final compound is assembled by linking the urea core with the thiophene groups through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Substituted difluorophenyl derivatives.
Applications De Recherche Scientifique
1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the thiophene groups make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea depends on its specific application:
Pharmaceuticals: It may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluorophenyl and thiophene groups can enhance binding affinity and specificity.
Materials Science: The electronic properties of the thiophene groups can facilitate charge transport and light emission, making it useful in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,6-Difluorophenyl)-3-(thiophen-2-ylmethyl)urea: Lacks the additional thiophene-3-carbonyl group, which may affect its electronic properties and reactivity.
1-(2,6-Difluorophenyl)-3-((5-(furan-3-carbonyl)furan-2-yl)methyl)urea: Contains furan groups instead of thiophene, which can alter its chemical behavior and applications.
Uniqueness
1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is unique due to the presence of both difluorophenyl and thiophene groups, which confer distinct electronic and chemical properties
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2S2/c18-12-2-1-3-13(19)15(12)21-17(23)20-8-11-4-5-14(25-11)16(22)10-6-7-24-9-10/h1-7,9H,8H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCDPSUENYSTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2608812.png)
![N-[(1S)-1-(4-Chlorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2608813.png)
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2608817.png)
![7-benzyl-N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2608818.png)
![N-[2-(diethylamino)ethyl]-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2608819.png)







